molecular formula C3H5N3O B079789 methyl N'-cyanocarbamimidate CAS No. 13947-83-6

methyl N'-cyanocarbamimidate

Cat. No.: B079789
CAS No.: 13947-83-6
M. Wt: 99.09 g/mol
InChI Key: MOTITSOPBIRXOH-UHFFFAOYSA-N
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Description

Methyl N’-cyanocarbamimidate is an organic compound characterized by the presence of a cyano group (–CN) and a carbamimidate group (–C(=NH)NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N’-cyanocarbamimidate can be synthesized through the reaction of methyl cyanoacetate with amines. The reaction typically involves the treatment of methyl cyanoacetate with different amines under solvent-free conditions at room temperature or with mild heating. For example, stirring methyl cyanoacetate with amines at room temperature or at 70°C for several hours can yield the desired product .

Industrial Production Methods: Industrial production of methyl N’-cyanocarbamimidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N’-cyanocarbamimidate undergoes various chemical reactions, including:

    Substitution Reactions: The active hydrogen atoms in the compound can participate in substitution reactions with electrophiles.

    Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form heterocyclic structures.

    Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides and aryl halides can be used under basic conditions.

    Condensation Reactions: Carbonyl compounds like aldehydes and ketones are commonly used, often in the presence of acid or base catalysts.

    Addition Reactions: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products Formed:

    Substitution Reactions: Substituted carbamimidates.

    Condensation Reactions: Heterocyclic compounds.

    Addition Reactions: Amino and hydroxyl derivatives.

Scientific Research Applications

Methyl N’-cyanocarbamimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N’-cyanocarbamimidate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the carbamimidate group can interact with different molecular targets, leading to the formation of new chemical bonds and structures. The specific pathways and molecular targets depend on the nature of the reacting species and the reaction conditions.

Comparison with Similar Compounds

Uniqueness: Methyl N’-cyanocarbamimidate is unique due to its specific combination of functional groups, which provides distinct reactivity patterns and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

methyl N'-cyanocarbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-7-3(5)6-2-4/h1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTITSOPBIRXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576250
Record name Methyl N'-cyanocarbamimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13947-83-6
Record name Methyl N'-cyanocarbamimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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